molecular formula C5H8O3 B1297468 (S)-Tetrahydrofuran-2-carboxylic acid CAS No. 87392-07-2

(S)-Tetrahydrofuran-2-carboxylic acid

Cat. No.: B1297468
CAS No.: 87392-07-2
M. Wt: 116.11 g/mol
InChI Key: UJJLJRQIPMGXEZ-BYPYZUCNSA-N
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Description

(S)-Tetrahydrofuran-2-carboxylic acid is a chiral compound with a tetrahydrofuran ring and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

(S)-Tetrahydrofuran-2-carboxylic acid can be synthesized through several methods. One common approach involves the asymmetric reduction of 2-furanone using chiral catalysts. Another method includes the ring-opening of tetrahydrofuran derivatives followed by carboxylation. The reaction conditions typically involve the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound often employs biocatalytic processes due to their efficiency and selectivity. Enzymes such as lipases and oxidoreductases are used to catalyze the reactions under mild conditions, making the process environmentally friendly and cost-effective.

Chemical Reactions Analysis

Types of Reactions

(S)-Tetrahydrofuran-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding lactones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the tetrahydrofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and organometallic compounds are used under controlled conditions to achieve the desired substitutions.

Major Products

The major products formed from these reactions include various substituted tetrahydrofuran derivatives, lactones, and alcohols, which can be further utilized in synthetic chemistry and industrial applications.

Scientific Research Applications

Pharmaceutical Applications

(S)-Tetrahydrofuran-2-carboxylic acid serves as a pivotal intermediate in the synthesis of various pharmaceutical compounds:

  • Alfuzosin : This drug is used for treating benign prostatic hyperplasia (BPH) and is synthesized using this compound as a key intermediate .
  • Faropenem : An antibiotic effective against acute bacterial sinusitis and chronic bronchitis, faropenem is synthesized from this compound through a series of reactions involving chiral resolution and chlorination .
  • Tecadenoson : Another pharmaceutical compound that utilizes this compound in its synthesis, highlighting the compound's versatility in drug development .

Case Study 1: Synthesis of Alfuzosin

A study detailed the reaction between this compound and the hydrochloride salt of a specific amine to produce alfuzosin. The process demonstrated high yields and purity, showcasing the efficiency of using this compound in pharmaceutical applications .

Case Study 2: Faropenem Production

Research indicated that this compound could be transformed into faropenem through a multi-step synthesis process. The study emphasized the importance of maintaining optical purity throughout the synthesis to achieve effective antibiotic properties .

Safety and Regulatory Information

This compound is classified under several hazard categories:

  • Acute Toxicity : Harmful if swallowed.
  • Skin Corrosion/Irritation : Causes severe skin burns and eye damage.

Proper handling and safety measures are essential when working with this compound due to its hazardous nature .

Mechanism of Action

The mechanism of action of (S)-Tetrahydrofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The tetrahydrofuran ring provides structural rigidity, which can enhance the binding affinity and selectivity of the compound towards its targets.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydrofuran-2-carboxylic acid: The non-chiral version of the compound, lacking the specific stereochemistry.

    2-Furanone: A related compound with a similar ring structure but different functional groups.

    γ-Butyrolactone: Another cyclic compound with a lactone ring, often used in similar applications.

Uniqueness

(S)-Tetrahydrofuran-2-carboxylic acid is unique due to its chiral nature, which imparts specific stereochemical properties that are crucial in asymmetric synthesis and chiral recognition processes. This makes it particularly valuable in the development of enantiomerically pure pharmaceuticals and other chiral compounds.

Biological Activity

(S)-Tetrahydrofuran-2-carboxylic acid, also known as (S)-2-tetrahydrofuroic acid, is an organic compound with significant biological activity and potential applications in pharmaceuticals. This article explores its biological properties, mechanisms of action, and relevance in medicinal chemistry.

  • Chemical Formula : C5_5H8_8O3_3
  • Molecular Weight : 132.11 g/mol
  • Structure : The compound features a tetrahydrofuran ring with a carboxylic acid group, contributing to its reactivity and biological interactions.

This compound exhibits various biological activities, primarily through its role as a pharmaceutical intermediate. It is known to catalyze the oxidation of primary alcohols to aldehydes and further to carboxylic acids, a process that can be vital in drug metabolism and synthesis .

Enzymatic Interactions

The compound has been studied for its interactions with several enzymes:

  • CYP450 Enzymes : It is not a substrate for major CYP450 isoforms (2C9, 2D6, 3A4), indicating low potential for drug-drug interactions via these pathways .
  • P-glycoprotein : It is classified as a non-substrate and non-inhibitor of P-glycoprotein, suggesting minimal impact on drug transport across cell membranes .

Antimicrobial Properties

Research indicates that this compound serves as an important precursor in the synthesis of β-lactam antibiotics, which are widely used for their antibacterial properties. For example, it is utilized in the preparation of faropenem, an antibiotic effective against various bacterial infections including acute bacterial sinusitis and chronic bronchitis .

Toxicity and Safety Profile

The compound has been evaluated for toxicity:

  • Ames Test : It is classified as non-carcinogenic based on Ames test results .
  • Acute Toxicity : The LD50 value indicates low acute toxicity, making it relatively safe for use in pharmaceutical applications .

Application in Antibiotic Synthesis

  • Faropenem Synthesis :
    • This compound is an essential intermediate in the synthesis of faropenem. This process involves chiral resolution and chlorination steps that yield the active antibiotic compound.
    • The synthesis pathway demonstrates the compound's utility in developing effective antimicrobial agents.
  • Alfuzosin Production :
    • Another notable application is in the synthesis of alfuzosin, a medication used to treat benign prostatic hyperplasia (BPH). The reaction involves coupling this compound with other reagents to form the active pharmaceutical ingredient .

Data Summary Table

PropertyValue
Molecular Weight132.11 g/mol
CarcinogenicityNon-carcinogenic
CYP450 SubstrateNo
P-glycoprotein SubstrateNo
Acute Toxicity (LD50)Low
BiodegradabilityReady biodegradable

Properties

IUPAC Name

(2S)-oxolane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c6-5(7)4-2-1-3-8-4/h4H,1-3H2,(H,6,7)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJJLJRQIPMGXEZ-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](OC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70236319
Record name Tetrahydro-2-furoic acid, (-)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70236319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87392-07-2
Record name (2S)-Tetrahydro-2-furancarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87392-07-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrahydro-2-furoic acid, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087392072
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrahydro-2-furoic acid, (-)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70236319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Furancarboxylic acid, tetrahydro-, (2S)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.130.996
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TETRAHYDRO-2-FUROIC ACID, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0I2B46K2SJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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